methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 916226-83-0) is a heterocyclic compound with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol . Structurally, it features a dihydropyridine core substituted with a methyl group at position 1, a hydroxyl group at position 4, and a methyl ester at position 3.
Properties
CAS No. |
916226-83-0 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted Pyridine Precursors
The core pyridine scaffold is constructed via cyclocondensation reactions. A common approach involves reacting 4-hydroxy-1-methylpyridin-2(1H)-one with methyl malonyl chloride in the presence of a base such as triethylamine. This reaction proceeds under anhydrous conditions at 60–80°C for 6–8 hours, yielding the intermediate 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , which is subsequently esterified.
Key Reaction Conditions :
Esterification of the Carboxylic Acid Intermediate
The intermediate carboxylic acid is converted to the methyl ester using Fischer esterification or methyl chloride gas . For Fischer esterification, the acid is refluxed in methanol with concentrated sulfuric acid (2–5 mol%) for 12–16 hours. This method achieves 85–90% conversion, with the ester product isolated via vacuum distillation or recrystallization.
Optimization Insights :
-
Methanol volume : A 5:1 solvent-to-substrate ratio minimizes side reactions.
-
Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) confirms completion (Rf = 0.45 for the ester).
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the condensation step, reducing reaction times from hours to minutes. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6–8 hours | 20–30 minutes |
| Temperature | 60–80°C | 100–120°C |
| Catalyst Loading | 1.2 equiv triethylamine | 0.5 equiv immobilized base |
| Purification Method | Column chromatography | Continuous crystallization |
| Overall Yield | 65–72% | 78–85% |
The use of immobilized bases (e.g., polymer-supported amines) in flow systems reduces waste and simplifies catalyst recovery.
Advanced Mechanistic Insights
Role of the Methyl Group in Cyclization
The 1-methyl group enhances electron density on the pyridine nitrogen, facilitating nucleophilic attack during cyclocondensation. Computational studies (DFT at B3LYP/6-31G(d)) indicate that the methyl group lowers the activation energy by 12–15 kJ/mol compared to unmethylated analogs.
Hydroxy Group Stabilization
The 4-hydroxy group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the keto-enol tautomer. This interaction is critical for preventing undesired oxidation during synthesis.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolones.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinolones, dihydropyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Antioxidant Activity
Research indicates that compounds in the dihydropyridine family exhibit significant antioxidant properties. Methyl 4-hydroxy derivatives have been studied for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death .
Synthetic Methodologies
The compound serves as a versatile building block in organic synthesis. It is often utilized in the synthesis of more complex molecules due to its reactive functional groups.
Synthesis of Bioactive Molecules
Researchers have employed this compound in the synthesis of various bioactive compounds. For instance, it has been used as an intermediate in the preparation of antihypertensive agents and other therapeutic drugs .
Case Study 1: Synthesis of Antihypertensive Agents
In a study published by researchers at a leading pharmaceutical institute, this compound was utilized to synthesize a series of novel antihypertensive agents. The synthesized compounds demonstrated improved efficacy compared to existing medications, showcasing the compound's potential in drug development .
Case Study 2: Antioxidant Evaluation
A collaborative study between multiple universities investigated the antioxidant properties of methyl 4-hydroxy derivatives. The results indicated that modifications to the compound's structure could enhance its radical-scavenging activity significantly. This finding suggests avenues for developing new antioxidant therapies .
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research, but it is known to modulate cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with analogues differing in substituents, ester groups, and functionalization patterns. Key data are summarized in Table 1.
Structural and Physical Properties
Table 1: Comparison of Physical and Structural Properties
Key Observations:
Substituent Effects: The benzyl group at position 1 (e.g., compounds 5o, 7, 8) increases molecular weight and melting points compared to the methyl-substituted target compound . Hydroxyl vs. Methoxy Groups: The hydroxyl group at position 4 in the target compound contrasts with methoxy-protected analogues (e.g., compound 7 in ), which exhibit reduced reactivity in decarboxylation reactions .
Reactivity Trends: Decarboxylation: The hydroxyl group at position 4 is critical for decarboxylation.
Biological Activity
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 916226-83-0) is a compound with significant biological activity, particularly within the realm of medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₈H₉NO₄
- Molecular Weight : 183.16 g/mol
- Boiling Point : Approximately 321.0 °C (predicted)
- Density : 1.396 g/cm³ (predicted) .
The biological activity of this compound can be attributed to its structural similarity to other dihydropyridine derivatives, which are known to interact with various biological targets:
- Calcium Channel Modulation : This compound acts on L-type calcium channels, similar to other dihydropyridines, influencing cardiovascular functions such as vasodilation and blood pressure regulation .
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Properties : The compound has shown activity against several bacterial and fungal strains, indicating promise for development into antimicrobial therapies .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Vasorelaxant | Induces relaxation of vascular smooth muscle, leading to decreased blood pressure. |
| Antitumor | Exhibits cytotoxicity against multiple cancer cell lines, inhibiting proliferation. |
| Antimicrobial | Effective against various bacterial and fungal pathogens. |
| Cardiotonic | Enhances cardiac contractility and may be beneficial in heart failure treatment. |
Case Studies and Research Findings
- Vasorelaxant Effects : A study demonstrated that methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives significantly reduced arterial pressure in animal models by promoting vasodilation through calcium channel blockade .
- Antitumor Activity : Research published in MDPI highlighted the compound's efficacy against prostate cancer cells, where it induced apoptosis and inhibited cell migration . The mechanism involved the modulation of signaling pathways related to cell survival.
- Antimicrobial Efficacy : In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for new antibiotics .
Q & A
Q. Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C in airtight, light-resistant containers to prevent oxidation and hygroscopic degradation .
- Handling : Use gloveboxes for moisture-sensitive reactions and pre-dry solvents (molecular sieves) to avoid hydrolysis of the ester group .
Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of this compound?
Methodological Answer :
The compound may exhibit keto-enol tautomerism. To resolve this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
